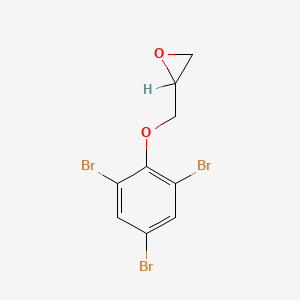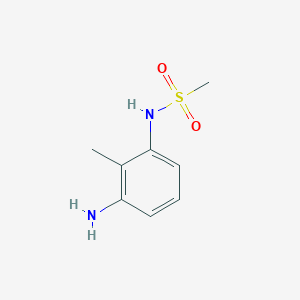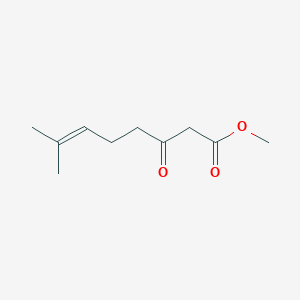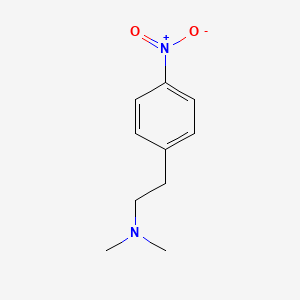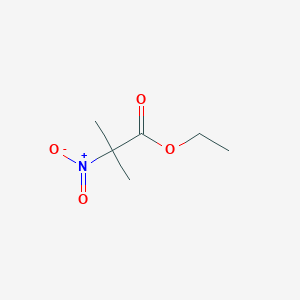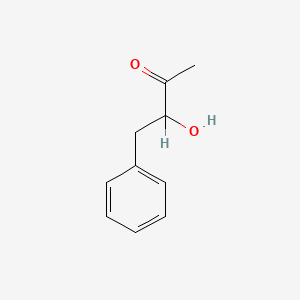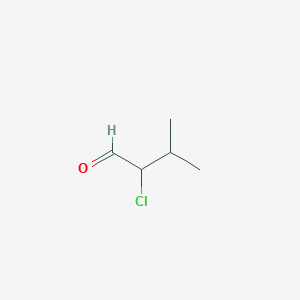
2-Chloro-3-methylbutanal
概要
説明
2-Chloro-3-methylbutanal is an organic compound with the molecular formula C5H9ClO. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
準備方法
Synthetic Routes and Reaction Conditions:
Hydroformylation of Isobutene: One method to synthesize 2-Chloro-3-methylbutanal involves the hydroformylation of isobutene.
Isomerization of 3-Methylbut-3-en-1-ol: Another method involves the isomerization of 3-methylbut-3-en-1-ol using a copper oxide (CuO) and zinc oxide (ZnO) catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: 2-Chloro-3-methylbutanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Chloro-3-methylbutanoic acid.
Reduction: Formation of 2-Chloro-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-3-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 2-Chloro-3-methylbutanal involves its reactivity due to the presence of the carbonyl group and the chlorine atom. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attacks. The chlorine atom can participate in substitution reactions, further modifying the compound’s structure and reactivity .
類似化合物との比較
3-Methylbutanal: Similar in structure but lacks the chlorine atom.
2-Chloro-2-methylbutanal: Similar but with a different position of the chlorine atom.
2-Methylbutanal: Similar but without the chlorine atom.
Uniqueness: 2-Chloro-3-methylbutanal is unique due to the specific positioning of the chlorine atom and the methyl group, which influences its reactivity and applications in various chemical reactions and industrial processes .
特性
IUPAC Name |
2-chloro-3-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-4(2)5(6)3-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHRUBOQSCAFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453705 | |
| Record name | 2-chloro-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53394-32-4 | |
| Record name | 2-chloro-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


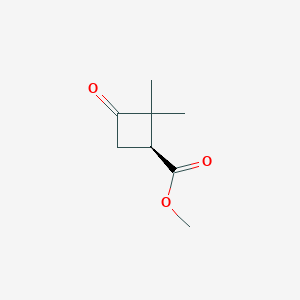



![Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate](/img/structure/B3191250.png)
